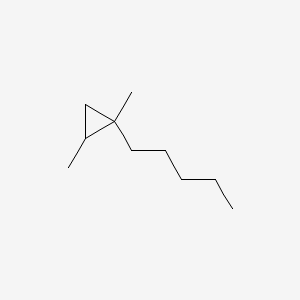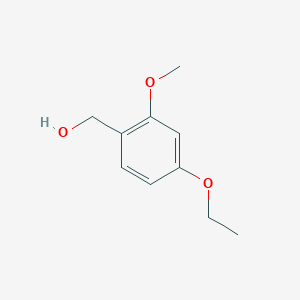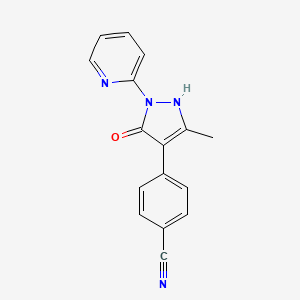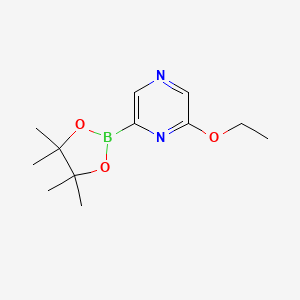
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of 3-aminocyclohexylamine with piperazine, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Aminophenyl)piperazin-1-yl)ethan-1-one: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
1-(4-(4-Aminophenyl)piperazin-1-yl)ethan-1-one: Similar to the previous compound but with a different substitution pattern on the phenyl ring.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the aminocyclohexyl and piperazine moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-[4-(3-aminocyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3 |
InChI-Schlüssel |
ACXTTWGANQTENC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2CCCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)





![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)

![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
